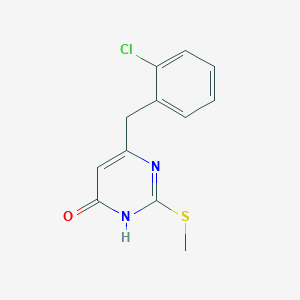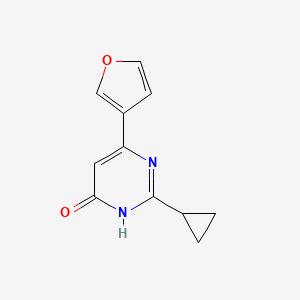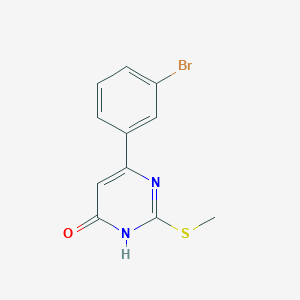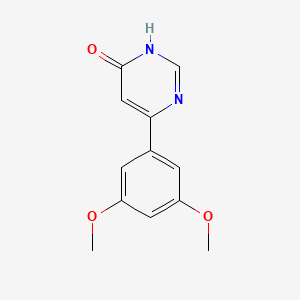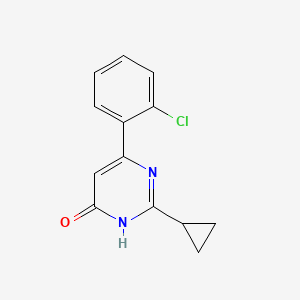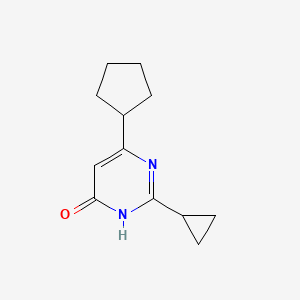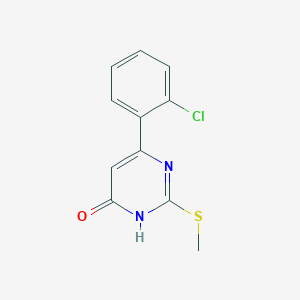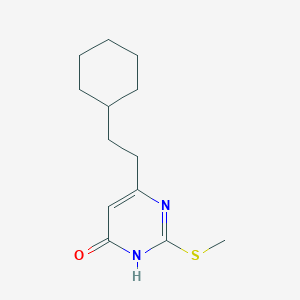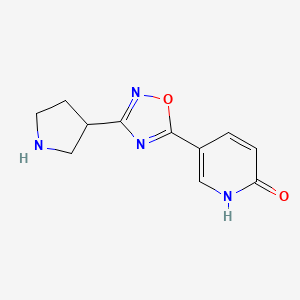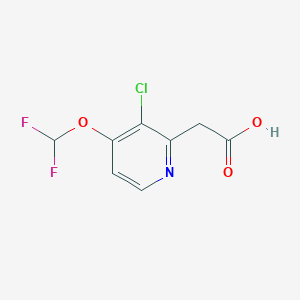
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid
Descripción general
Descripción
2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and acetic acid groups. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of difluoromethoxy and acetic acid groups. Common synthetic routes include:
Halogenation: Chlorination of pyridine derivatives using chlorine gas or other chlorinating agents.
Difluoromethoxylation: Introduction of the difluoromethoxy group using reagents like difluoromethane in the presence of a suitable catalyst.
Acetylation: Conversion of the intermediate compound to the final product by reacting with acetic anhydride or acetyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. Continuous flow reactors and batch processing are common methods employed in the industry.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the pyridine ring to form pyridine derivatives.
Substitution: Replacement of the chloro or difluoromethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromic acid, or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids, esters, and amides.
Reduction: Production of pyridine derivatives with reduced oxidation states.
Substitution: Generation of compounds with different functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.
Biology: Employed in the study of biological systems and as a tool in molecular biology.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparación Con Compuestos Similares
2-Chloro-4-(difluoromethoxy)benzoic acid
(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanol
Pyraflufen-ethyl
Uniqueness: 2-(3-Chloro-4-(difluoromethoxy)pyridin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[3-chloro-4-(difluoromethoxy)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-7-4(3-6(13)14)12-2-1-5(7)15-8(10)11/h1-2,8H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYOGMFDRUGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
